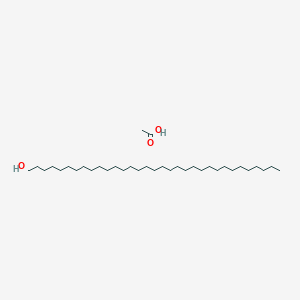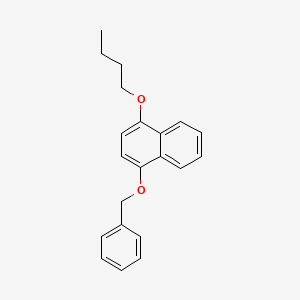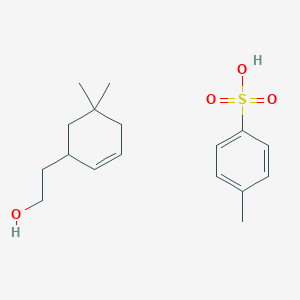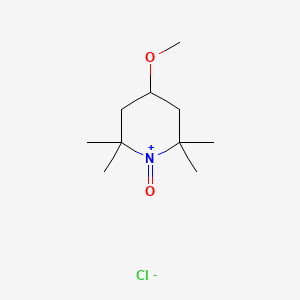
Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride is a chemical compound that belongs to the class of piperidine derivatives This compound is known for its unique structural features, which include a piperidine ring substituted with methoxy and tetramethyl groups, as well as an oxo group The chloride ion is associated with the piperidinium cation, making it a salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting materials such as 2,2,6,6-tetramethyl-4-piperidone can be used.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the piperidinium compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidinium compounds.
Aplicaciones Científicas De Investigación
Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride has several scientific research applications:
Organic Synthesis: Used as a reagent in various organic synthesis reactions, including oxidation and substitution reactions.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Employed in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural features and functional groups. The methoxy and oxo groups play a crucial role in its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl: Similar structure with an acetamido group instead of a methoxy group.
2,2,6,6-Tetramethyl-4-piperidone: Lacks the methoxy group but has a similar piperidine ring structure.
4-Methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy: Similar structure but with a free radical instead of a chloride ion.
Uniqueness
Piperidinium, 4-methoxy-2,2,6,6-tetramethyl-1-oxo-, chloride is unique due to the presence of both methoxy and oxo groups on the piperidine ring, which imparts distinct chemical reactivity and biological activity. The chloride ion further enhances its solubility and stability in aqueous solutions, making it suitable for various applications.
Propiedades
Número CAS |
95407-70-8 |
|---|---|
Fórmula molecular |
C10H20ClNO2 |
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
4-methoxy-2,2,6,6-tetramethylpiperidin-1-ium 1-oxide;chloride |
InChI |
InChI=1S/C10H20NO2.ClH/c1-9(2)6-8(13-5)7-10(3,4)11(9)12;/h8H,6-7H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
XTQPMZGDXUYFLV-UHFFFAOYSA-M |
SMILES canónico |
CC1(CC(CC([N+]1=O)(C)C)OC)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


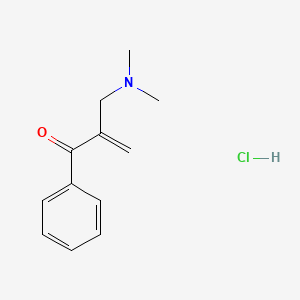
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
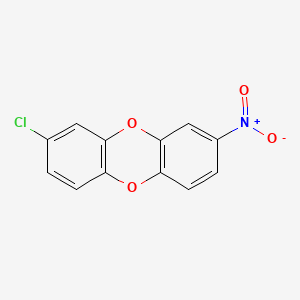
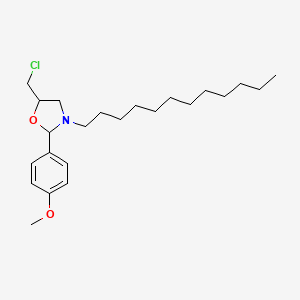
![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)
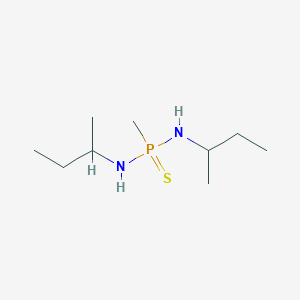
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

